molecular formula C8H10N4O B2381807 (3-(1-Methyl-1H-pyrazol-4-yl)isoxazol-5-yl)methanamine CAS No. 1174849-23-0

(3-(1-Methyl-1H-pyrazol-4-yl)isoxazol-5-yl)methanamine

Cat. No. B2381807
CAS RN: 1174849-23-0
M. Wt: 178.195
InChI Key: FRUCQESCGLXUNR-UHFFFAOYSA-N
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Description

The compound contains an isoxazole ring and a pyrazole ring, both of which are nitrogen-containing heterocycles. Isoxazole rings are found in some pharmaceutical drugs due to their wide spectrum of biological activities . Pyrazole rings are also found in various drugs and have diverse therapeutic activities .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the isoxazole and pyrazole rings, connected by a methanamine linker. The presence of nitrogen in these rings would likely result in the formation of hydrogen bonds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the isoxazole and pyrazole rings. These rings could potentially form hydrogen bonds, influencing properties such as solubility .

Scientific Research Applications

Antileishmanial Activity

Leishmaniasis, caused by Leishmania parasites transmitted through sandfly bites, affects millions of people globally. Researchers have explored pyrazole derivatives for their antileishmanial potential. In a recent study, hydrazine-coupled pyrazoles, including compound 13, demonstrated superior antipromastigote activity against Leishmania aethiopica clinical isolates. Compound 13 was significantly more active than standard drugs like miltefosine and amphotericin B deoxycholate . The molecular docking study further supported its efficacy by revealing favorable interactions with Lm-PTR1, a potential drug target.

Antimalarial Properties

Malaria, caused by Plasmodium parasites transmitted through mosquito bites, remains a major global health concern. The same hydrazine-coupled pyrazoles (compounds 14 and 15) showed promising inhibition effects against Plasmodium berghei in vivo. Compound 15 achieved 90.4% suppression, highlighting its potential as an antimalarial agent .

Cytotoxicity

The compound’s cytotoxicity has been investigated, revealing in vitro activity against cancer cells. Various derivatives exhibited IC50 values ranging from 0.426 to 4.943 μM, with some surpassing the standard reference drug. Notably, electron-donating and electron-withdrawing groups in the derivatives influenced their cytotoxic potential .

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Compounds containing isoxazole and pyrazole rings have been found to have a wide range of biological activities, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as its biological activity. Without specific data, it’s difficult to provide detailed safety and hazard information .

Future Directions

Future research could involve further investigation into the synthesis, properties, and potential applications of this compound. Given the wide range of biological activities associated with isoxazole and pyrazole rings, this compound could have potential uses in pharmaceuticals .

properties

IUPAC Name

[3-(1-methylpyrazol-4-yl)-1,2-oxazol-5-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O/c1-12-5-6(4-10-12)8-2-7(3-9)13-11-8/h2,4-5H,3,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRUCQESCGLXUNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NOC(=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(1-Methyl-1H-pyrazol-4-yl)isoxazol-5-yl)methanamine

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